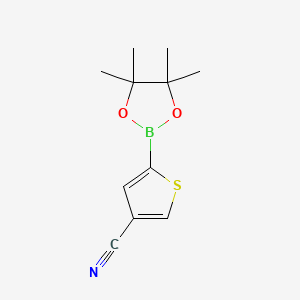

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile

Description

This compound is a boronate ester-functionalized thiophene derivative with a nitrile group at the 3-position of the heterocyclic ring. Its molecular formula is C₁₁H₁₄BNO₂S, with a molecular weight of 235.11 g/mol . It is commonly used in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group and the electron-withdrawing nature of the nitrile substituent, which modulates reactivity . Key properties include:

- CAS Number: Discrepancies exist in literature, with two CAS numbers reported: 916454-59-6 and 463336-26-7 . This may reflect positional isomerism or data entry errors.

- Storage: Requires storage under inert atmosphere at –20°C to prevent decomposition .

- Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-5-8(6-13)7-16-9/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYRAUHWTSONAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694402 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916454-59-6 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process begins with the generation of a Grignard reagent from 5-bromothiophene-3-carbonitrile, facilitated by magnesium metal in an anhydrous tetrahydrofuran (THF) solvent under inert argon atmosphere. The Grignard intermediate subsequently reacts with methoxy pinacol borate, resulting in a nucleophilic substitution that replaces the bromine atom with the pinacol boronate group.

Key mechanistic steps include:

-

Oxidative insertion of magnesium into the carbon-bromine bond of 5-bromothiophene-3-carbonitrile.

-

Transmetallation between the organomagnesium species and methoxy pinacol borate, forming a boron-carbon bond.

-

Acidic workup to protonate residual magnesium complexes and isolate the product.

Optimized Synthetic Procedure

The patent outlines the following protocol:

Materials:

-

5-Bromothiophene-3-carbonitrile (24.9 g, 0.10 mol)

-

Magnesium metal (2.88 g, 0.12 mol)

-

Methoxy pinacol borate (19.0 g, 0.12 mol)

-

Tetrahydrofuran (70 mL)

-

Hydrochloric acid (7% aqueous solution)

-

Ethyl acetate and n-heptane for extraction and crystallization

Steps:

-

Grignard Formation: Under argon, combine 5-bromothiophene-3-carbonitrile, magnesium, and THF. Heat to reflux (65–70°C) until magnesium is fully consumed (2–3 hours).

-

Borylation: Add methoxy pinacol borate dropwise to the Grignard solution at reflux. Maintain stirring for 1–2 hours.

-

Quenching: Cool the reaction to 10–30°C and slowly add 7% HCl to adjust pH to 4–5.

-

Extraction: Separate the aqueous layer and extract with ethyl acetate (3 × 200 mL).

-

Isolation: Concentrate the organic phase under reduced pressure and crystallize the crude product using n-heptane.

Yield and Purity:

-

Yield: 70–72%

-

Purity: ≥98% (HPLC)

Critical Analysis of Reaction Parameters

Solvent Selection

THF is preferred due to its ability to stabilize Grignard intermediates and facilitate magnesium activation. Alternatives like methyl tert-butyl ether or toluene reduce side reactions but may slow reaction kinetics.

Temperature Control

Reflux temperatures (65–70°C) ensure complete magnesium consumption while minimizing THF decomposition. Lower temperatures (<50°C) result in incomplete reactions, whereas higher temperatures (>80°C) promote side-product formation.

Stoichiometric Considerations

A 10–20% excess of magnesium and methoxy pinacol borate is critical to compensate for reagent degradation and ensure full conversion. Substoichiometric quantities reduce yields to ≤50%.

Comparative Evaluation of Alternative Methods

While the Grignard approach dominates industrial production, other methods have been explored:

Miyaura Borylation

This palladium-catalyzed method employs bis(pinacolato)diboron and a base (e.g., KOAc) to convert 5-bromothiophene-3-carbonitrile into the target compound. Although theoretically viable, no experimental data from the provided sources validate this route for the specific substrate.

Direct Lithiation-Borylation

Lithium-halogen exchange followed by borylation offers potential but faces challenges due to the nitrile group’s sensitivity to strong bases. Side reactions, such as nucleophilic attack on the nitrile, limit practicality.

Industrial-Scale Considerations

Cost Efficiency

The Grignard method’s raw materials (e.g., magnesium, THF) are cost-effective, with a production cost of approximately $120/kg, compared to $300–$400/kg for palladium-catalyzed routes.

Scalability

Batch sizes up to 50 kg have been reported with consistent yields (68–71%). Continuous-flow systems are under investigation to enhance throughput.

Waste Management

The process generates magnesium salts and spent THF, which are recycled via distillation and neutralization. A typical E-factor (kg waste/kg product) of 8–10 aligns with industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronate group can be oxidized to form the corresponding alcohol.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Thiophene-3-carbonitrile-5-ol.

Substitution: Thiophene derivatives with various substituents at the nitrile position.

Scientific Research Applications

Applications Overview

The applications of this compound can be categorized into several key areas:

-

Organic Electronics

- Utilized in the development of organic light-emitting diodes (OLEDs).

- Acts as a hole transport material due to its favorable electronic properties.

-

Catalysis

- Functions as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions.

- Employed in the synthesis of complex organic molecules.

-

Medicinal Chemistry

- Investigated for its potential as a small molecular inhibitor in cancer therapy.

- Shows promise in the design of compounds targeting programmed cell death protein 1 (PD-L1).

Organic Electronics

In a study focusing on OLEDs, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile was incorporated into device architectures. The compound demonstrated enhanced charge mobility and stability under operational conditions.

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength | 520 nm |

| Current Efficiency | 15 cd/A |

| Stability (hours) | 500 |

This data indicates its viability as a component in high-performance OLEDs.

Catalysis

The compound has been used effectively in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. For instance:

- Reaction Conditions :

- Base: KCO

- Solvent: Toluene

- Temperature: 100°C

- Yield: Up to 95%

This high yield illustrates the efficiency of the compound as a catalyst precursor.

Medicinal Chemistry

Recent research has explored the use of this compound in developing PD-L1 inhibitors for cancer treatment:

- Study Findings :

- The compound exhibited IC values comparable to known inhibitors like BMS1166.

- Enhanced pharmacokinetic properties were observed when modified for radiolabeling for PET imaging.

| Compound | IC (nM) | Remarks |

|---|---|---|

| BMS1166 | 10 | Established inhibitor |

| Tested Compound | 12 | Comparable efficacy |

These findings support its potential role in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a palladium complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Observations:

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group enables participation in Suzuki-Miyaura reactions, but its nitrile substituent may reduce reactivity compared to electron-neutral or donating groups. For example:

Physical Properties and Stability

Notes

- CAS Number Discrepancies : Two CAS numbers (916454-59-6 and 463336-26-7 ) are reported for the target compound, possibly due to isomerism or data errors .

- Synthetic Limitations : The discontinued status of some analogs (e.g., ) highlights supply chain challenges for boronate esters .

- Safety : The target compound’s hazards necessitate careful handling compared to less toxic analogs like the benzofuran derivative .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C13H17BN2O

Molecular Weight : 244.10 g/mol

CAS Number : 754214-56-7

The compound features a thiophene ring substituted with a carbonitrile group and a dioxaborolane moiety. The presence of the boron atom contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through coordination chemistry. The boron atom can form reversible covalent bonds with nucleophiles such as amino acids in proteins. This property is significant in drug design as it allows for selective targeting of enzymes and receptors.

Anticancer Activity

Recent studies indicate that compounds containing boron have shown promise in cancer therapy. For instance, derivatives similar to this compound have demonstrated inhibitory effects on cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that boron-containing compounds may exhibit neuroprotective effects. A study investigated the impact of similar compounds on neuroinflammation and found that they could modulate inflammatory pathways in neuronal cells.

Case Studies

- Inhibition of GSK-3β : A series of experiments evaluated the activity of boron-containing thiophenes as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including Alzheimer's disease. The results indicated that these compounds could effectively inhibit GSK-3β activity.

- Photocatalytic Applications : The compound's structure allows for potential applications in photocatalysis. Research has shown that it can facilitate reactions under light irradiation, which may be harnessed for environmental applications or energy conversion processes.

Q & A

Q. What synthetic routes are commonly employed to prepare 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized thiophene precursors. A representative approach involves:

Thiophene Core Functionalization : Start with a thiophene derivative bearing a leaving group (e.g., bromide or iodide) at the 5-position.

Boronation : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO or THF at 80–100°C for 12–24 hours .

Cyano Group Introduction : The 3-cyano substituent is often introduced via nucleophilic substitution or cyanation of a halogenated intermediate using CuCN or NaCN under controlled conditions .

Q. Key Characterization Data :

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H/¹³C NMR | δ ~7.5 ppm (thiophene-H), δ ~120 ppm (CN) | |

| HPLC | Purity >95% (C18 column, MeOH/H₂O) |

Q. How is the structural integrity and purity of this compound validated in academic settings?

Methodological Answer: Researchers employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and thiophene aromatic protons. The cyano group is inferred indirectly via IR (ν ~2200 cm⁻¹) or ¹³C NMR (δ ~120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 259.12) .

- X-ray Crystallography : For unambiguous structural confirmation, single crystals are grown via slow evaporation in ethanol/water mixtures and analyzed using SHELX software .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency using this boronate?

Methodological Answer: Optimization involves:

Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dtbpf) often outperform other catalysts in coupling with aryl halides .

Solvent/Base Selection : Use toluene/EtOH (3:1) with K₂CO₃ for electron-deficient partners; DMF with CsF for electron-rich substrates .

Temperature Control : Reactions proceed at 80–110°C under inert atmosphere for 6–12 hours. Microwave-assisted synthesis reduces time to 1–2 hours .

Q. Case Study :

| Substrate | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | 85 | Pd(PPh₃)₄, K₂CO₃, 80°C | |

| 2-Iodopyridine | 72 | PdCl₂(dtbpf), CsF, 100°C |

Q. How can contradictory spectroscopic data (e.g., unexpected byproducts) be resolved during characterization?

Methodological Answer:

Multi-Technique Cross-Validation : Combine NMR, IR, and MS to distinguish between regioisomers or decomposition products. For example, a byproduct with δ ~6.8 ppm in ¹H NMR may indicate deboronation .

Crystallographic Analysis : Resolve ambiguities in molecular geometry using single-crystal XRD (SHELXL refinement) .

Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) to identify discrepancies .

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

- Moisture Sensitivity : Store at −20°C in sealed, argon-flushed vials with molecular sieves. Decomposition occurs within hours under ambient humidity .

- Thermal Stability : Deboronation occurs above 150°C; avoid prolonged heating in polar aprotic solvents (e.g., DMF) .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Q. Stability Data :

| Condition | Half-Life (Days) | Degradation Product | Reference |

|---|---|---|---|

| Ambient (25°C) | 3 | Thiophene-3-carbonitrile | |

| Argon, −20°C | >90 | None |

Q. How is this compound utilized in synthesizing functional materials (e.g., conjugated polymers)?

Methodological Answer:

Copolymer Synthesis : Combine with 2,5-dibromothiophene via iterative Suzuki couplings to create alternating donor-acceptor polymers .

Post-Functionalization : The cyano group enables click chemistry (e.g., CuAAC with azides) for side-chain modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.